Diallyl hydrogen phosphite

描述

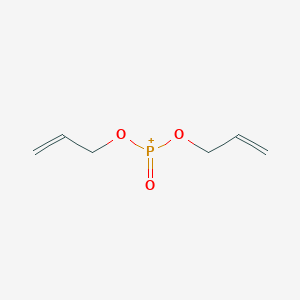

Diallyl hydrogen phosphite is an organophosphorus compound with the molecular formula C6H11O3P It is characterized by the presence of two allyl groups attached to a phosphite moiety

准备方法

Synthetic Routes and Reaction Conditions

Diallyl hydrogen phosphite can be synthesized through the reaction of phosphorus trichloride with allyl alcohol in the presence of a base. The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_3\text{H}_5\text{OH} \rightarrow \text{(C}_3\text{H}_5\text{O)}_2\text{P(O)H} + 2 \text{HCl} ]

The reaction is carried out under controlled conditions to ensure the selective formation of this compound. The use of a base, such as triethylamine, helps to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials.

化学反应分析

Types of Reactions

Diallyl hydrogen phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diallyl phosphate.

Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Addition: It can participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Addition: Catalysts such as transition metal complexes are often employed to facilitate addition reactions.

Major Products Formed

Oxidation: Diallyl phosphate.

Substitution: Various substituted phosphites depending on the nucleophile used.

Addition: Phosphonate derivatives.

科学研究应用

Chemical Synthesis

Reagent in Organic Chemistry:

DAHP is primarily utilized as a reagent in the synthesis of phosphonate esters and other organophosphorus compounds. Its reactivity is attributed to the electrophilic nature of the phosphorus atom, which facilitates nucleophilic attacks. This property makes DAHP a versatile intermediate in organic synthesis.

Table 1: Synthesis Applications of Diallyl Hydrogen Phosphite

| Application Type | Description |

|---|---|

| Phosphonate Ester Synthesis | Used to create various phosphonate esters essential in pharmaceuticals. |

| Organophosphorus Compounds | Acts as a precursor for synthesizing biologically active organophosphorus compounds. |

Medicinal Chemistry

Potential Drug Development:

Research is ongoing into the medicinal applications of DAHP, particularly its role in drug development. Its derivatives have been studied for their biological activities, including antioxidant properties and potential anticancer effects.

Case Study: Anticancer Properties

A study highlighted that related compounds, such as diallyl disulfide (DADS), exhibit significant anti-tumor activity by inducing DNA damage and apoptosis in colorectal cancer cells. This suggests that DAHP and its derivatives may share similar pathways and could be explored for therapeutic interventions against cancer .

Industrial Applications

Use in Flame Retardants and Plasticizers:

DAHP is employed in the production of flame retardants and plasticizers, enhancing the safety and performance of various materials. Its chemical structure allows it to integrate well into polymer matrices, providing necessary stability.

Table 2: Industrial Applications of this compound

| Industry Type | Application Description |

|---|---|

| Flame Retardants | Incorporated into materials to improve fire resistance properties. |

| Plasticizers | Enhances flexibility and durability in plastic products. |

Interactions with Biological Systems:

Research indicates that DAHP can interact with biological systems, influencing cellular signaling pathways. Its ability to enhance the activity of detoxifying enzymes suggests potential health benefits, making it a candidate for further pharmacological studies.

Table 3: Biological Activities Associated with this compound

| Biological Activity | Description |

|---|---|

| Antioxidant Properties | May enhance phase II detoxifying enzymes like glutathione S-transferase. |

| Antimicrobial Effects | Exhibits potential antimicrobial properties, warranting further investigation. |

作用机制

The mechanism of action of diallyl hydrogen phosphite involves its reactivity with various nucleophiles and electrophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where this compound acts as a versatile intermediate.

相似化合物的比较

Similar Compounds

- Dibutyl hydrogen phosphite

- Dimethyl hydrogen phosphite

- Diethyl hydrogen phosphite

Uniqueness

Diallyl hydrogen phosphite is unique due to the presence of allyl groups, which impart distinct reactivity compared to other dialkyl phosphites. The allyl groups can participate in additional reactions, such as polymerization and cross-linking, making this compound a valuable compound in both synthetic and industrial chemistry.

生物活性

Diallyl hydrogen phosphite (DAHP) is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₆H₁₀O₃P

- Molecular Weight : 150.11 g/mol

- CAS Number : 6327420

- Structure :

DAHP exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : DAHP has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Anti-inflammatory Effects : Research indicates that DAHP can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes.

- Antimicrobial Properties : DAHP demonstrates significant antibacterial and antifungal activity, making it a candidate for therapeutic applications in infectious diseases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of DAHP:

Case Study 1: Antioxidant Effects

In a controlled study, DAHP was administered to rat models subjected to oxidative stress. The results indicated a marked reduction in lipid peroxidation levels and an increase in antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT). This suggests that DAHP effectively mitigates oxidative damage in vivo.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory properties of DAHP in lipopolysaccharide (LPS)-induced macrophages. The study demonstrated that DAHP reduced the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of DAHP:

- Cell Viability : DAHP has been shown to enhance cell viability in various cell lines exposed to toxic agents.

- Gene Expression Modulation : Transcriptomic analyses reveal that DAHP alters the expression of genes involved in apoptosis and cell cycle regulation.

- Therapeutic Potential : Due to its multifaceted biological activities, DAHP is being explored as a potential therapeutic agent for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.

属性

IUPAC Name |

oxo-bis(prop-2-enoxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3P/c1-3-5-8-10(7)9-6-4-2/h3-4H,1-2,5-6H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTNKPAZMOYEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCO[P+](=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422539 | |

| Record name | Diallyl hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3479-30-9 | |

| Record name | Diallyl hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。